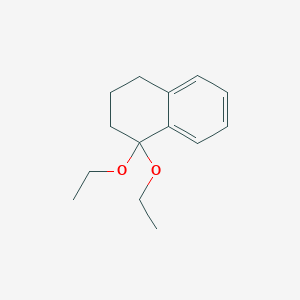
1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C14H20O2 It is a derivative of tetrahydronaphthalene, featuring two ethoxy groups attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene can be synthesized through the reaction of tetrahydronaphthalene with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to tetrahydronaphthalene or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of tetrahydronaphthalene or other reduced derivatives.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Medicine: Research into its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism by which 1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with methyl groups instead of ethoxy groups.
1,2,3,4-Tetrahydronaphthalene: The parent compound without any substituents.
1,1-Diethyl-1,2,3,4-tetrahydronaphthalene: A compound with ethyl groups instead of ethoxy groups.
Uniqueness: 1,1-Diethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. These differences can influence its applications and effectiveness in various research and industrial contexts.
Properties
CAS No. |
62344-89-2 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4,4-diethoxy-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C14H20O2/c1-3-15-14(16-4-2)11-7-9-12-8-5-6-10-13(12)14/h5-6,8,10H,3-4,7,9,11H2,1-2H3 |
InChI Key |
NDTFQHIRDDQLMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCCC2=CC=CC=C21)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















